molecular formula C9H8BrN3S B13444363 (2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine

(2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine

Cat. No.: B13444363
M. Wt: 270.15 g/mol
InChI Key: QRRVTRJRNUDNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine is an organic compound with the molecular formula C9H8BrN3S It is a heterocyclic compound containing both a pyrimidine and a thiophene ring, with a bromine atom attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using a brominating agent such as bromine or N-bromosuccinimide to yield 5-bromothiophene.

    Formation of Pyrimidine Ring: The 5-bromothiophene is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide.

    Introduction of Methanamine Group: The final step involves the introduction of the methanamine group to the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable amine source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and pyrimidine rings.

    Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-(5-Chlorothiophen-2-yl)pyrimidin-4-yl)methanamine
  • (2-(5-Fluorothiophen-2-yl)pyrimidin-4-yl)methanamine
  • (2-(5-Methylthiophen-2-yl)pyrimidin-4-yl)methanamine

Uniqueness

(2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and its overall properties.

Properties

Molecular Formula

C9H8BrN3S

Molecular Weight

270.15 g/mol

IUPAC Name

[2-(5-bromothiophen-2-yl)pyrimidin-4-yl]methanamine

InChI

InChI=1S/C9H8BrN3S/c10-8-2-1-7(14-8)9-12-4-3-6(5-11)13-9/h1-4H,5,11H2

InChI Key

QRRVTRJRNUDNTA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CN)C2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.